2-Fluoro-L-tyrosine hydrochloride chemical properties and structure
2-Fluoro-L-tyrosine hydrochloride chemical properties and structure
An In-depth Technical Guide to 2-Fluoro-L-tyrosine Hydrochloride: Properties, Structure, and Applications
Introduction
2-Fluoro-L-tyrosine hydrochloride is a synthetic amino acid derivative that has garnered significant interest within the scientific community, particularly in the fields of neuro-oncology and drug development. As an analogue of the naturally occurring amino acid L-tyrosine, it possesses unique chemical and biological properties conferred by the strategic placement of a fluorine atom on the aromatic ring. This modification allows it to serve as a valuable probe for studying amino acid transport and metabolism. Its radiolabeled form, particularly with fluorine-18 ([¹⁸F]), has become a critical tool in Positron Emission Tomography (PET) for the imaging of brain tumors, offering insights that complement traditional imaging modalities. This guide provides a comprehensive overview of the chemical structure, properties, biological mechanism, and key applications of 2-Fluoro-L-tyrosine hydrochloride for researchers, scientists, and professionals in drug development.
Core Chemical Properties and Molecular Structure
The defining feature of 2-Fluoro-L-tyrosine is the substitution of a hydrogen atom with a fluorine atom at the second position of the phenyl ring of L-tyrosine. The compound is typically supplied as a hydrochloride salt, which enhances its stability and solubility in aqueous solutions, making it easier to handle and formulate than its free base form.[1]
Physicochemical Data Summary
| Property | Value | Reference |
| Synonyms | (S)-2-amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid hydrochloride, 2-FLUORO-L-TYROSINE HCl | [2] |
| Molecular Formula | C₉H₁₁ClFNO₃ | [2] |
| Molecular Weight | 235.64 g/mol | [2] |
| CAS Number | 2097073-16-8 | [2] |
| Appearance | White to off-white crystalline solid/powder | [1] |
| Purity | Typically ≥97% | [2] |
| Storage | 4°C, protect from light | [2] |
| Solubility | Soluble in water and polar organic solvents | [1] |
Structural Analysis
The structure of 2-Fluoro-L-tyrosine hydrochloride consists of three main components:
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L-amino acid backbone: This chiral core, with its (S)-configuration, is fundamental to its recognition by biological systems, such as amino acid transporters.
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2-fluorophenyl group: The fluorine atom is a bioisostere of a hydrogen atom but possesses high electronegativity. This substitution can alter the electronic properties of the phenyl ring and influence its interactions with enzymes and transporters without dramatically increasing its size.
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Hydrochloride salt: The protonated amine group forms an ionic bond with a chloride ion. This salt form generally improves the compound's shelf-life and ease of dissolution in polar solvents for experimental use.
Caption: Mechanism of [¹⁸F]-2-Fluoro-L-tyrosine uptake in tumor cells for PET imaging.
Synthesis and Radiosynthesis
The synthesis of 2-Fluoro-L-tyrosine hydrochloride is a multi-step process. For research purposes, it is commercially available from various suppliers. [2][3]The preparation of its radiolabeled counterpart for PET imaging, 2-[¹⁸F]Fluoro-L-tyrosine, requires specialized radiochemistry techniques.
A common method for introducing the ¹⁸F isotope is through electrophilic fluorination. One reported strategy involves the synthesis of protected 2-trialkylstannyl tyrosine derivatives as precursors. [4]These precursors readily react with gaseous [¹⁸F]F₂ via a regiospecific fluoro-de-stannylation reaction. [4]The final steps involve the removal of protecting groups and purification, typically using High-Performance Liquid Chromatography (HPLC), to yield the final product with high radiochemical purity. [4]The entire process is often automated in a synthesis module to minimize radiation exposure and ensure consistency.
Experimental Protocols and Safe Handling
Safe Handling and Storage
As with any chemical reagent, proper safety protocols must be followed.
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Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound. [5][6]* Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [5][6]* Spill Response: In case of a spill, collect the material using appropriate tools to minimize dust generation and dispose of it as chemical waste. [5][7]* Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, protected from light. [2][8]Recommended storage is often at 4°C. [2]
Quality Control and Analytical Methods
The purity of 2-Fluoro-L-tyrosine is critical for reliable experimental results. For its radiolabeled form, both chemical and radiochemical purity must be confirmed before administration.
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Method: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing purity. [9]* Protocol: A reversed-phase C18 column is typically used with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., ethanol or acetonitrile). [9][10]Detection can be achieved using a UV detector (for chemical purity) and a radiation detector connected in series (for radiochemical purity). [9]This allows for the separation of the desired product from any precursors or byproducts.
Generalized Workflow for In Vivo PET Imaging
The following is a representative workflow for using [¹⁸F]-labeled 2-Fluoro-L-tyrosine in a preclinical or clinical PET imaging study.
Caption: Standardized workflow for a PET imaging study using a radiolabeled amino acid tracer.
Applications in Research and Drug Development
The primary application of 2-Fluoro-L-tyrosine is in the field of oncology, specifically as a PET tracer for brain tumors. [11][12]* Diagnosis and Grading: It helps in differentiating brain tumors from non-neoplastic lesions and can provide information about the tumor's grade, as higher-grade tumors often show increased tracer uptake. [12]* Treatment Planning: PET images can delineate the extent of metabolically active tumor tissue more accurately than anatomical imaging alone, aiding in surgical planning and defining targets for radiation therapy. [13]* Monitoring Therapy Response: By quantifying changes in tracer uptake over time, clinicians can assess how a tumor is responding to treatment, often earlier than changes become visible on MRI scans. [11][12]* Distinguishing Recurrence from Necrosis: After treatment, it can be challenging to distinguish between tumor recurrence and treatment-related effects like radiation necrosis on an MRI. Since recurrent tumors have high metabolic activity and accumulate the tracer, while necrosis does not, PET with fluorinated tyrosine analogues can resolve this ambiguity. [12] Beyond brain tumors, the closely related tracer [¹⁸F]FET has been investigated for imaging other cancers, such as head and neck squamous cell carcinomas, though its utility is less established compared to the standard tracer, [¹⁸F]FDG. [14]
Conclusion
2-Fluoro-L-tyrosine hydrochloride is a powerful and versatile molecule. Its structure as an L-tyrosine analogue allows it to hijack the metabolic machinery of cancer cells, making its radiolabeled form an exceptional PET imaging agent. The insights gained from its use in neuro-oncology have significantly advanced the diagnosis, treatment planning, and monitoring of brain tumors. As a stable, well-characterized compound, it remains a cornerstone tool for both clinical practice and preclinical research into amino acid metabolism, providing a clear window into the biological processes that drive malignancy.
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